Product packaging for Benzenamine, acetate(Cat. No.:CAS No. 542-14-3)

Benzenamine, acetate

Cat. No.: B020445
CAS No.: 542-14-3
M. Wt: 153.18 g/mol
InChI Key: FHSWXOCOMAVQKE-UHFFFAOYSA-N
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Description

Benzenamine, acetate is a chemical compound presenting as a salt form of aniline (benzenamine). It is characterized as a colorless to yellowish or brownish oily liquid, typically with a musty, fish-like odor . This compound serves as a valuable precursor and intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and polyurethane precursors . As a research chemical, this compound is primarily utilized in chemical synthesis laboratories. Its properties make it suitable for developing dyes, rubber-processing chemicals, photographic chemicals, and as a stabilizer in various industrial applications . Researchers also employ it in the synthesis of more complex organic intermediates . Disclaimer: This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B020445 Benzenamine, acetate CAS No. 542-14-3

Properties

IUPAC Name

acetic acid;aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h1-5H,7H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSWXOCOMAVQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060254
Record name Benzenamine, acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

542-14-3
Record name Aniline, acetate
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URL https://commonchemistry.cas.org/detail?cas_rn=542-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Aniline acetate
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Record name Benzenamine, acetate (1:1)
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Record name Benzenamine, acetate
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Record name Anilinium acetate
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Record name ANILINE ACETATE
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Preparation Methods

Reaction Mechanism and Procedure

The traditional synthesis involves reacting aniline with acetic anhydride in the presence of a catalyst. Zinc dust or sodium acetate is often employed to prevent oxidation and enhance yield. The exothermic reaction proceeds via nucleophilic acyl substitution, where the amine group of aniline attacks the electrophilic carbonyl carbon of acetic anhydride:

C6H5NH2+(CH3CO)2OC6H5NHCOCH3+CH3COOH\text{C}6\text{H}5\text{NH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}6\text{H}5\text{NHCOCH}3 + \text{CH}_3\text{COOH}

Procedure :

  • Combine 20 mL aniline and 40 mL acetic anhydride–glacial acetic acid mixture in a round-bottom flask.

  • Add zinc dust (0.5–1 g) to inhibit aniline oxidation.

  • Reflux at 150–160°C for 30–40 minutes.

  • Precipitate crude acetanilide by pouring the mixture into ice water.

  • Purify via recrystallization from hot water.

Optimization :

  • Catalyst Load : Sodium acetate (5–10% w/w) accelerates the reaction, achieving yields >85%.

  • Temperature Control : Excessive heat promotes hydrolysis of acetic anhydride, reducing yield.

Eco-Friendly Methods Using Glacial Acetic Acid

Magnesium Sulfate–Catalyzed Synthesis

A solvent-free, green approach replaces acetic anhydride with glacial acetic acid and magnesium sulfate heptahydrate (MgSO₄·7H₂O) as a Lewis acid catalyst.

Reaction Mechanism :
Mg²⁺ ions polarize the carbonyl group of acetic acid, increasing electrophilicity and facilitating nucleophilic attack by aniline:

C6H5NH2+CH3COOHMgSO4C6H5NHCOCH3+H2O\text{C}6\text{H}5\text{NH}2 + \text{CH}3\text{COOH} \xrightarrow{\text{MgSO}4} \text{C}6\text{H}5\text{NHCOCH}3 + \text{H}_2\text{O}

Procedure :

  • Mix 1 mL aniline, 3 mL glacial acetic acid, and 50 mg MgSO₄·7H₂O.

  • Reflux at 118°C for 90 minutes.

  • Dilute with hot water, cool, and filter crystals.

  • Recrystallize from hot water (yield: 92%).

Advantages :

  • Avoids toxic acetic anhydride.

  • Atom-efficient (100% atom economy).

Sodium Acetate–Assisted Acetylation

An alternative method uses sodium acetate (NaOAc) to deprotonate acetic acid, generating in situ acetylating agents:

Procedure :

  • Reflux aniline with glacial acetic acid and anhydrous NaOAc (1:2 molar ratio).

  • Reaction time: 4–8 hours at 140°C.

  • Yield: 70–80% after recrystallization.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes cost-effectiveness and scalability. Key parameters include:

ParameterCondition
Temperature160–180°C
Pressure1–2 atm
CatalystHeterogeneous Zn or Al oxides
Residence Time20–30 minutes
Yield90–95%

Advantages :

  • Reduced side reactions (e.g., aniline oxidation).

  • High throughput (1–5 tons/day).

Comparative Analysis of Preparation Methods

Efficiency and Sustainability

MethodCatalystYield (%)ToxicityCost (USD/kg)
ClassicalZn dust85–90High (anhydride)12–15
MgSO₄–Acetic AcidMgSO₄·7H₂O90–92Low8–10
NaOAc–Acetic AcidNaOAc70–80Moderate10–12
IndustrialMetal oxides90–95Moderate6–8

Limitations and Challenges

  • Classical Method : Generates acidic waste (acetic acid), requiring neutralization.

  • Eco-Friendly Routes : Longer reaction times (1.5–8 hours vs. 30 minutes industrially).

  • Industrial Process : High energy input for continuous reactors.

Scientific Research Applications

Scientific Research Applications

Benzenamine, acetate has several noteworthy applications in scientific research:

**1. Chemistry:

  • Intermediate in Synthesis: It serves as a critical intermediate in the production of dyes, pharmaceuticals, and other organic compounds. Its role in synthesizing various chemical entities makes it invaluable in organic chemistry.
  • Model Compound: It is often used as a model compound to study the effects of acetylation on biological molecules, providing insights into biochemical pathways and reactions.

2. Biology:

  • Pharmacological Studies: Although its use as a drug has declined due to toxicity concerns, acetanilide is still studied for its pharmacological properties, particularly its analgesic and antipyretic effects .
  • Staining Agent: In histology, it is utilized for staining neural RNA blue in Nissl staining techniques, aiding in the visualization of cellular structures .

3. Industry:

  • Manufacture of Industrial Materials: Acetanilide is used in the production of rubber, plastics, and other industrial materials due to its chemical stability and reactivity.

Comparative Analysis with Related Compounds

CompoundChemical FormulaApplications
AnilineC6H5NH2Precursor for dyes and chemicals
AcetanilideC8H9NOAnalgesics, dye intermediates
PhenacetinC10H13NO2Analgesic with different safety profile

Acetanilide's unique properties arise from its acetylation, which alters its reactivity compared to aniline. This modification enhances its stability and applicability in various chemical syntheses .

Case Studies

Case Study 1: Synthesis of Pharmaceuticals
In pharmaceutical research, acetanilide has been evaluated for its potential use in developing new analgesics. Studies have shown that derivatives of acetanilide exhibit varying degrees of efficacy and safety profiles compared to traditional analgesics like aspirin.

Case Study 2: Environmental Chemistry
Research has explored the degradation pathways of acetanilide in aquatic environments. The compound's persistence raises concerns about its ecological impact; thus, understanding its breakdown mechanisms is crucial for environmental safety assessments.

Mechanism of Action

The mechanism of action of benzenamine, acetate involves its metabolism in the liver, where it is converted to aniline and acetic acid. Aniline can then undergo further metabolism to form various metabolites. The compound exerts its effects by interacting with cellular proteins and enzymes, leading to changes in cellular function and metabolism.

Comparison with Similar Compounds

Table 1: Key Properties of Benzenamine, Acetate and Analogues

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Findings
This compound C₈H₁₁NO₂ Acetate ion 153.18 87 Antifungal agents, synthesis
4-Chlorobenzenamine C₆H₆ClN 4-Chloro 127.57 70–72 Dye/pesticide intermediate
4-Methyl-2-nitrobenzenamine C₇H₈N₂O₂ 4-Methyl, 2-nitro 152.15 98–100 Chemical synthesis
N-Phenylmethylene benzenamine N-oxide C₁₃H₁₂N₂O N-oxide, phenylmethylene 212.25 Varies* Thermochemical studies

*Derivatives like 4MeONIT and 2OHNIT exhibit distinct melting points based on substituents .

Solubility and Reactivity

  • This compound : High water solubility due to ionic character, making it suitable for aqueous-phase reactions .
  • Chlorinated derivatives (e.g., 4-chlorobenzenamine): Lower solubility in water but increased stability in organic solvents, favoring use in non-polar reactions .
  • Nitro-substituted derivatives (e.g., 4-methyl-2-nitrobenzenamine): Electron-withdrawing nitro groups reduce basicity, altering reactivity in electrophilic substitution .

Thermal and Thermodynamic Properties

  • This compound: Decomposes upon heating, releasing acetic acid and aniline.
  • N-Phenylmethylene benzenamine N-oxide : Exhibits high thermal stability, with enthalpies of combustion ranging from -5,200 to -5,500 kJ/mol depending on substituents. The (N–O) bond dissociation energy is critical in photochemical applications .

Critical Analysis of Divergent Data

  • Thermal Decomposition : suggests benzenamine derivatives in pyrolysis may form artifacts, contradicting assumptions about their structural integrity under heat. This highlights the need for cautious interpretation in analytical studies.
  • Environmental Impact : While benzenamine is toxic to aquatic life, its acetate form’s environmental fate is less studied. focuses on free aniline, necessitating further research on acetate-specific degradation pathways.

Biological Activity

Benzenamine, acetate (CAS Number: 542-14-3), is an organic compound derived from benzenamine through the acetylation process. This compound has garnered attention in various fields, particularly for its biological activities, including antimicrobial properties and potential toxicological effects. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Antimicrobial Activity

One of the notable biological activities of this compound is its antimicrobial effect , particularly against fungi. A study investigated its efficacy against Aspergillus flavus, a common fungal pathogen known for producing aflatoxins, which are potent carcinogens. The results demonstrated that benzenamine effectively inhibited the development and aflatoxin biosynthesis in A. flavus at a concentration of 100 µL/L. The treatment led to a significant reduction in fungal conidia count, showcasing its potential as a commercial antimicrobial fumigant product .

Table 1: Antifungal Efficacy of Benzenamine against A. flavus

Concentration (µL/L)Initial Conidia Count (conidia/mL)Final Conidia Count (conidia/mL)Inhibition (%)
06×1066\times 10^66×1066\times 10^60
1006×1066\times 10^60.25×1060.25\times 10^695.83

The mechanism by which benzenamine inhibits fungal growth appears to involve the regulation of gene expression related to fungal virulence and aflatoxin production. Transcriptomic analyses highlighted differentially expressed genes (DEGs) involved in transcription factors and metabolic pathways crucial for fungal development and toxin biosynthesis .

Key Findings from Transcriptomic Analysis:

  • Downregulation of genes associated with conidia formation.
  • Upregulation of genes that may enhance antifungal resistance mechanisms.
  • Significant modulation of metabolic pathways influencing fungal growth.

Toxicological Considerations

While the antimicrobial properties are promising, it is essential to consider the toxicological profile of this compound. Studies indicate that exposure to benzenamine can lead to adverse health effects in animal models. For instance, toxicological assessments showed that high doses resulted in pathological changes in liver and spleen tissues, along with potential genotoxic effects .

Table 2: Toxicological Effects Observed in Animal Studies

Dose (mg/kg diet)Observed Effects
750Mild liver enlargement
1500Moderate vacuolation of hepatocytes
3000Increased incidence of haematuria
6000Severe liver and spleen enlargement; increased mortality

Case Studies

Case Study 1: Fungal Inhibition
In a controlled experiment involving infected corn kernels treated with benzenamine at various concentrations, researchers observed complete inhibition of visible symptoms at the highest concentration tested (100 µL/L). This study underscores the potential utility of benzenamine as a natural antifungal agent in agricultural applications.

Case Study 2: Genotoxicity Assessment
In another study focusing on genotoxicity, male and female rats were administered varying doses of benzenamine over an extended period. The results indicated a dose-dependent increase in DNA binding and enzyme induction related to xenobiotic metabolism, raising concerns about its mutagenic potential .

Q & A

Q. How is benzenamine acetate synthesized and characterized in laboratory settings?

Benzenamine acetate (CAS 542-14-3) is synthesized by reacting aniline with acetic acid under acidic conditions, forming a stable acetate salt. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm proton environments, infrared (IR) spectroscopy to identify functional groups (e.g., acetate C=O stretch at ~1700 cm⁻¹), and X-ray crystallography for structural confirmation. Purity is assessed via high-performance liquid chromatography (HPLC) or melting point determination .

Q. What are the key physicochemical properties of benzenamine acetate relevant to experimental design?

Key properties include:

  • Solubility : Soluble in polar solvents (e.g., ethanol, water) but insoluble in non-polar solvents.
  • Melting Point : ~125–130°C (varies with purity).
  • Stability : Hygroscopic; requires storage in anhydrous conditions to prevent hydrolysis. These properties guide formulation in antifungal assays (e.g., dissolved in ethanol for fungal growth inhibition studies) .

Q. What safety protocols are critical when handling benzenamine acetate in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential inhalation hazards.
  • Regulatory Compliance : Adhere to restricted chemical lists (e.g., China’s Circular No. 65 [2005], which regulates benzenamine derivatives under HS code 2921411000) .

Advanced Research Questions

Q. What methodological approaches are used to study the antifungal mechanisms of benzenamine acetate against Aspergillus flavus?

Transcriptomic profiling (RNA-seq) is employed to identify differentially expressed genes (DEGs). For example, benzenamine acetate at 100 µL/L downregulates 1,890 genes in A. flavus, including those in aflatoxin biosynthesis (e.g., aflR), amino acid metabolism, and endoplasmic reticulum stress pathways. Complementary assays include:

  • Aflatoxin Quantification : HPLC or ELISA to measure toxin suppression.
  • Virulence Assays : Maize colonization models to assess pathogenicity reduction .

Q. How can researchers assess the carcinogenic potential of benzenamine acetate derivatives?

Follow International Agency for Research on Cancer (IARC) protocols:

  • In Vivo Models : Dietary administration in rodents to monitor tumorigenicity (e.g., liver adenomas in mice).
  • Mutagenicity Tests : Salmonella typhimurium Ames test for frameshift/missense mutations.
  • Cell Transformation Assays : Morphological changes in hamster embryo cells .

Q. How can contradictions between antifungal efficacy and mammalian toxicity data be addressed?

  • Comparative Genomics : Identify fungal-specific targets absent in mammalian systems.
  • Dose Optimization : Determine the therapeutic index (e.g., LC₅₀ in fungal vs. mammalian cell lines).
  • Metabolic Profiling : Assess detoxification pathways in mammalian hepatocytes .

Q. What analytical techniques are used for structural confirmation of benzenamine acetate derivatives?

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., 4-methoxy-N-[(4-nitrophenyl)methylene]benzenamine derivatives).
  • Tandem Mass Spectrometry (MS/MS) : Fragmentation patterns confirm substituent positions.
  • IR Spectroscopy : Validates functional groups (e.g., acetate C=O at 1700–1750 cm⁻¹) .

Q. What regulatory considerations apply when using benzenamine acetate in cross-border research collaborations?

  • Import/Export Restrictions : Check national lists (e.g., China’s Circular No. 65 [2005] for HS code 2921411000).
  • Stockholm/Rotterdam Conventions : Compliance with Prior Informed Consent (PIC) procedures for hazardous chemicals .

Methodological Tables

Table 1. Key Transcriptomic Findings for Benzenamine Acetate in Aspergillus flavus

ParameterValue/Outcome
DEGs Identified3,589 (1,890 downregulated, 1,699 upregulated)
Affected PathwaysAflatoxin biosynthesis, amino acid metabolism
Regulatory MechanismLaeA transcription factor repression

Table 2. Toxicological Assessment Framework for Benzenamine Derivatives

Test TypeModel SystemEndpoint
CarcinogenicityRodent dietary studyLiver adenomas, thyroid carcinomas
MutagenicityAmes testS. typhimurium revertant colonies
Cell TransformationHamster embryo cellsMorphological changes

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenamine, acetate
Reactant of Route 2
Benzenamine, acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.